molecular formula C18H17ClN4OS B12465095 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-5,6-dimethyl-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B12465095
M. Wt: 372.9 g/mol
InChI Key: NSTAQZGQKDLZGW-UHFFFAOYSA-N
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Description

2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a pyrazole ring, a thienopyrimidine core, and various substituents including chlorine and methyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

The synthesis of 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions. One common synthetic route includes the condensation of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with appropriate thienopyrimidine precursors under controlled conditions. The reaction conditions often involve the use of catalysts such as Lewis acids and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit the activity of certain kinases or disrupt DNA replication .

Comparison with Similar Compounds

Similar compounds to 2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-1H,2H,3H-thieno[2,3-d]pyrimidin-4-one include other pyrazole and thienopyrimidine derivatives. These compounds share structural similarities but may differ in their substituents and overall biological activity. For instance:

Properties

Molecular Formula

C18H17ClN4OS

Molecular Weight

372.9 g/mol

IUPAC Name

2-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-5,6-dimethyl-2,3-dihydro-1H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H17ClN4OS/c1-9-11(3)25-18-13(9)17(24)20-16(21-18)14-10(2)22-23(15(14)19)12-7-5-4-6-8-12/h4-8,16,21H,1-3H3,(H,20,24)

InChI Key

NSTAQZGQKDLZGW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(N2)C3=C(N(N=C3C)C4=CC=CC=C4)Cl)C

Origin of Product

United States

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